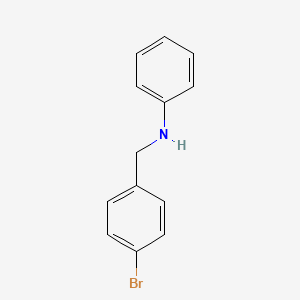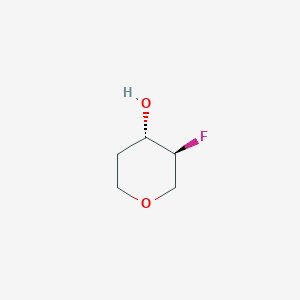
t-Butyl (2R,5S)-5-amino-2-methyl-piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new tert-butyl 2-(substituted benzamido) phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as a coupling reagent .
Applications De Recherche Scientifique
T-Butyl-AMPC has been studied for its potential applications in various scientific research fields. It has been used as a reagent in the synthesis of pharmaceuticals, as well as for the synthesis of other organic compounds. It has also been used in the synthesis of peptide-based drugs, as well as for the synthesis of other organic compounds. Additionally, it has been studied for its potential applications in the fields of biochemistry, pharmacology, and drug delivery.
Mécanisme D'action
T-Butyl-AMPC acts as an intermediate in the synthesis of organic compounds. It is an important component in the synthesis of peptide-based drugs, as well as for the synthesis of other organic compounds. It is also used as a reagent in the synthesis of pharmaceuticals. Additionally, it is used as a catalyst in the synthesis of various other compounds.
Biochemical and Physiological Effects
t-Butyl-AMPC has been studied for its potential biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Additionally, it has been found to have anti-inflammatory and analgesic effects. It has also been found to have anticonvulsant and antidepressant-like effects.
Avantages Et Limitations Des Expériences En Laboratoire
T-Butyl-AMPC has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and can be used as a reagent in the synthesis of various organic compounds. Additionally, it is a potent inhibitor of monoamine oxidase, which can be beneficial in the study of neurotransmitter metabolism. However, it can be difficult to handle in the laboratory, as it is volatile and has a strong odor. Additionally, it is a hazardous material, and must be handled with care.
Orientations Futures
The potential applications of t-Butyl-AMPC are still being explored. It has been studied for its potential use in the synthesis of pharmaceuticals, as well as for the synthesis of other organic compounds. Additionally, it has been studied for its potential applications in the fields of biochemistry, pharmacology, and drug delivery. Additionally, further studies are needed to explore its potential use in the treatment of neurological disorders, such as depression and anxiety. Furthermore, further research is needed to explore its potential use in the treatment of cancer and other diseases. Finally, further research is needed to explore its potential use in the synthesis of peptide-based drugs.
Méthodes De Synthèse
T-Butyl-AMPC can be synthesized through the reaction between 2-methyl-piperidine-1-carboxylic acid and tert-butyl alcohol in the presence of a base catalyst such as potassium carbonate. The reaction proceeds in two steps, with the first step forming the intermediate t-Butyl-AMPC and the second step forming the final product. The reaction is carried out at a temperature of 80-90°C and the reaction time is about 2 hours.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-6-9(12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBBQGSSDAJNKG-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxaspiro[3.3]heptan-3-one](/img/structure/B6307927.png)
![1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine](/img/structure/B6307933.png)



![(R)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide, 98%, 99% ee](/img/structure/B6307965.png)
![6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one](/img/structure/B6307966.png)

![t-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B6307983.png)

![(meso-1R,5S,6S)-t-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6307990.png)


